Technical Documentation Center

5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-amine
  • CAS: 7659-02-1

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-amine

An In-Depth Technical Guide to 5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-amine Foreword: The Architectural Significance of the 1,3,4-Oxadiazole Scaffold In the landscape of medicinal chemistry, certain molecular frameworks con...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-amine

Foreword: The Architectural Significance of the 1,3,4-Oxadiazole Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as privileged structures due to their unique combination of metabolic stability, favorable pharmacokinetic properties, and versatile synthetic accessibility. The 1,3,4-oxadiazole ring is a quintessential example of such a scaffold.[1][2] This five-membered heterocycle, containing one oxygen and two nitrogen atoms, is a bioisostere for carboxylic acids and amides, enabling it to engage in crucial hydrogen bonding interactions with biological targets while often enhancing membrane permeability and resistance to metabolic degradation.[3] The exploration of substituted 1,3,4-oxadiazoles has yielded a wealth of compounds with a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[4][5][6]

This guide focuses on a specific, promising derivative: 5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-amine . The strategic incorporation of three key functional groups—the stable 1,3,4-oxadiazole core, a reactive 2-amino group for further derivatization, and an electron-withdrawing 3-nitrophenyl moiety—creates a molecule of significant interest for drug discovery and development. We will dissect its chemical architecture, detail its synthesis and characterization, explore its known biological activities, and project its future potential in therapeutic applications.

Molecular Identity and Physicochemical Characteristics

The foundational step in evaluating any lead compound is to establish its precise chemical identity and understand its fundamental physicochemical properties. These parameters govern its behavior in both chemical and biological systems.

Chemical Structure

The molecule is characterized by a central 1,3,4-oxadiazole ring. The C5 position is substituted with a 3-nitrophenyl group, and the C2 position is substituted with an amino group.

Caption: Chemical Structure of 5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-amine.

Physicochemical Data Summary

A compilation of key identifiers and properties provides a quick reference for researchers. The data presented below is aggregated from authoritative chemical databases and peer-reviewed literature.

PropertyValueSource(s)
IUPAC Name 5-(3-nitrophenyl)-1,3,4-oxadiazol-2-amine[7]
CAS Number 7659-02-1[7]
Molecular Formula C₈H₆N₄O₃[7]
Molecular Weight 206.16 g/mol [7]
Melting Point 236–238 °C[8]
Appearance Solid[8]
Solubility 23.8 µg/mL (at pH 7.4, experimental)[7]
Hazard Codes H302 (Harmful if swallowed), H315, H319, H335 (Irritant)[7]

Synthesis and Structural Elucidation

The viability of a compound for further development hinges on a reproducible and scalable synthetic route. The synthesis of 2-amino-5-substituted-1,3,4-oxadiazoles is well-established, with several reliable methods reported in the literature.

Retrosynthetic Analysis and Strategy

The most direct approach to this class of compounds involves the cyclodehydration of an appropriate acylsemicarbazide intermediate. This intermediate is readily formed from the reaction of a carboxylic acid derivative (such as an acid chloride or hydrazide) with semicarbazide. For the title compound, the key disconnection is across the oxadiazole ring, leading back to 3-nitrobenzoic acid and semicarbazide as primary starting materials.

G Target 5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-amine Intermediate 1-(3-Nitrobenzoyl)semicarbazide (Acylsemicarbazide intermediate) Target->Intermediate Cyclodehydration (e.g., POCl₃) Reagent1 3-Nitrobenzoic Acid Intermediate->Reagent1 Condensation Reagent2 Semicarbazide Intermediate->Reagent2

Caption: Retrosynthetic analysis for the target molecule.

Recommended Synthetic Protocol

A common and effective method involves the one-pot reaction of a substituted benzoic acid with semicarbazide using phosphorus oxychloride (POCl₃) as both the solvent and the cyclodehydrating agent.[8] The causality here is that POCl₃ activates the carboxylic acid, facilitating condensation with semicarbazide, and then powerfully drives the cyclization by eliminating water to form the stable aromatic oxadiazole ring.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-nitrobenzoic acid (1 equivalent) and semicarbazide hydrochloride (1 equivalent).

  • Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, ~5-10 volumes) to the flask under a fume hood. The mixture will become a slurry.

  • Reflux: Heat the reaction mixture to reflux (approx. 106 °C) for 45-60 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: After completion, cool the reaction mixture to room temperature. Very cautiously, pour the mixture onto crushed ice or add cold water dropwise to hydrolyze the excess POCl₃. This is a highly exothermic reaction and must be performed with extreme care in a well-ventilated fume hood.

  • Second Reflux: Following the quenching, reflux the aqueous mixture for an additional 4 hours to ensure complete hydrolysis and ring formation.[8]

  • Workup and Isolation: Cool the mixture and filter while hot to remove any insoluble impurities. Basify the filtrate to a pH of ~8-9 using a saturated solution of potassium hydroxide or another suitable base. The product will precipitate out of the solution.

  • Purification: Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry. Recrystallize the crude product from ethanol to obtain pure 5-(3-nitrophenyl)-1,3,4-oxadiazol-2-amine.[8]

Structural Verification Data

Confirmation of the final structure is achieved through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, creating a self-validating dataset.

TechniqueObserved DataInterpretation
IR (KBr, cm⁻¹) 3330–3410, 1610The broad bands at 3330-3410 cm⁻¹ are characteristic of the N-H stretching vibrations of the primary amino (-NH₂) group. The peak at 1610 cm⁻¹ corresponds to the C=N stretching of the oxadiazole ring.[8]
¹H NMR (300 MHz, DMSO-d₆) δ 7.62 (s, 2H, –NH₂), 7.71–8.45 (m, 4H, Ar-H)The singlet at 7.62 ppm integrating to two protons confirms the presence of the amino group. The complex multiplet between 7.71 and 8.45 ppm corresponds to the four protons on the 3-nitrophenyl ring.[8]
¹³C NMR (DMSO-d₆) δ 169.0, 164.7 (Oxadiazole C), 148.5, 133.7, 130.6, 127.4, 122.4, 121.6 (Aromatic C)The signals at 169.0 and 164.7 ppm are indicative of the two distinct carbon atoms (C2 and C5) within the oxadiazole ring. The remaining six signals in the aromatic region confirm the carbons of the substituted phenyl ring.[8]
Mass Spec. (ESI-MS) m/z 206 [M]⁺The molecular ion peak at m/z 206 corresponds to the calculated molecular weight of the compound (C₈H₆N₄O₃), confirming its elemental composition.[8]

Biological Activity and Therapeutic Potential

The true value of a synthetic compound is realized through its biological activity. The 1,3,4-oxadiazole scaffold is a known pharmacophore, and the specific substitutions on the title compound confer a distinct biological profile.[2][9]

Antimicrobial Activity

The most directly reported activity for 5-(3-nitrophenyl)-1,3,4-oxadiazol-2-amine is its efficacy against pathogenic bacteria.

  • Anti-Salmonella typhi Activity: A study that synthesized this exact compound screened it for antibacterial activity against Salmonella typhi, the causative agent of typhoid fever. The compound, along with several of its N-acylated derivatives, showed significant activity, highlighting its potential as a scaffold for developing new treatments for this infectious disease.[8]

The broader class of nitrophenyl-substituted oxadiazoles has demonstrated widespread antimicrobial effects. The electron-withdrawing nature of the nitro group can be crucial for activity. Research on related structures, such as S-substituted derivatives of 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-thiol, has shown activity against a panel of both gram-positive (Bacillus subtilis, Staphylococcus aureus) and gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria.[10] This suggests that the core 3-nitrophenyl-oxadiazole moiety is a key contributor to the antimicrobial effect.

Potential Anticancer and Antitubercular Applications

While not yet specifically reported for this molecule, the structural motifs present suggest other promising avenues for investigation.

  • Anticancer Potential: The 1,3,4-oxadiazole nucleus is present in numerous compounds reported to possess potent anticancer activity through various mechanisms, including inhibition of tubulin polymerization and histone deacetylases.[4]

  • Antitubercular Activity: The nitroaromatic group is a well-known pharmacophore in antitubercular drug discovery. For instance, the drugs Delamanid and Pretomanid feature nitro groups essential for their mechanism of action. Studies on N-substituted 5-(3,5-dinitrophenyl)-1,3,4-oxadiazol-2-amines have revealed highly potent activity against Mycobacterium tuberculosis, including drug-resistant strains.[11][12] This strongly suggests that 5-(3-nitrophenyl)-1,3,4-oxadiazol-2-amine is a valuable candidate for antitubercular screening.

G Core 5-(3-Nitrophenyl)-1,3,4- oxadiazol-2-amine Oxadiazole 1,3,4-Oxadiazole Core (Metabolic Stability, H-Bonding) Core->Oxadiazole Amino 2-Amino Group (Derivatization Handle) Core->Amino Nitro 3-Nitrophenyl Group (Electron Withdrawing, Pharmacophore) Core->Nitro Antibacterial Antibacterial Activity (e.g., Salmonella typhi) [10] Oxadiazole->Antibacterial Anticancer Potential Anticancer Activity (Oxadiazole Scaffold) [8] Oxadiazole->Anticancer Nitro->Antibacterial Antitubercular Potential Antitubercular Activity (Nitroaromatic Moiety) [13, 27] Nitro->Antitubercular

Caption: Relationship between structure and potential bioactivities.

Future Perspectives and Conclusion

5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-amine stands as a compelling starting point for drug discovery programs. Its straightforward synthesis and confirmed biological activity against a clinically relevant pathogen provide a solid foundation for further research.

Future research should focus on:

  • Lead Optimization: The 2-amino group is an ideal handle for synthetic elaboration. A systematic structure-activity relationship (SAR) study, involving the synthesis of a library of N-substituted derivatives, could significantly enhance potency and selectivity against bacterial, mycobacterial, or cancer cell targets.

  • Mechanism of Action Studies: Elucidating how this molecule exerts its antimicrobial effects is critical. Investigating its interaction with key bacterial enzymes or cellular processes will guide rational drug design.

  • Broad-Spectrum Screening: The compound should be evaluated against a wider range of pathogens, including multidrug-resistant bacterial strains, various fungal species, and a panel of human cancer cell lines to uncover its full therapeutic potential.

  • In Vivo Evaluation: Promising analogs should advance to preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

References

  • Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (n.d.). MDPI. [Link]

  • 1,3,4-Oxadiazole Scaffold in Antidiabetic Drug Discovery: An Overview. (2024). PubMed. [Link]

  • Synthesis of 2-Amino-1,3,4-oxadiazoles and 2-Amino-1,3,4-thiadiazoles via Sequential Condensation and I2-Mediated Oxidative C–O/C–S Bond Formation. (2015). ACS Publications. [Link]

  • Synthesis of 2-Amino-1,3,4-oxadiazoles and 2-Amino-1,3,4-thiadiazoles via Sequential Condensation and I2-Mediated Oxidative C-O/C-S Bond Formation. (2015). Organic Chemistry Portal. [Link]

  • Significance of 1,3,4-Oxadiazole Containing Compounds in New Drug Development. (n.d.). Bentham Science. [Link]

  • Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (2022). Journal of Chemical Reviews. [Link]

  • Synthesis of 2-amino-1,3,4-oxadiazoles and 2-amino-1,3,4-thiadiazoles via sequential condensation and I2-mediated oxidative C–O/C–S bond formation. (2015). PubMed. [Link]

  • 1,3,4-oxadiazole and its derivatives: A review on recent progress in anticancer activities. (2021). PubMed. [Link]

  • Role of 1,3,4-oxadiazole Derivatives in Pharmaceutical Chemistry. (2015). Open Access Journals. [Link]

  • Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation. (2020). National Institutes of Health (NIH). [Link]

  • 5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-amine. (n.d.). PubChem. [Link]

  • A Useful Synthesis of 2-Acylamino-1,3,4-oxadiazoles from Acylthiosemicarbazides Using Potassium Iodate and the Discovery of New Antibacterial Compounds. (2019). National Institutes of Health (NIH). [Link]

  • 5-(3,5-Dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives, their precursors, and analogues: Synthesis and evaluation of novel highly potent antitubercular agent. (2023). PLOS ONE. [Link]

  • Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus. (2018). National Institutes of Health (NIH). [Link]

  • Review on Antimicrobial Activity of Oxadiazole. (2022). Human Journals. [Link]

  • Synthesis, Characterization and Biological Screening of Various S-substituted Derivatives of 5-(3-Nitrophenyl)-1,3,4-Oxadiazole-2-thiol. (2013). ResearchGate. [Link]

  • Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. (2021). National Institutes of Health (NIH). [Link]

  • 5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-amine. (n.d.). PubChem. [Link]

  • 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. (2015). National Institutes of Health (NIH). [Link]

  • 2-Amino-5-Substituted 1,3,4-Oxadiazoles and 5-Imino-2-Substituted Δ2-1,3,4-Oxadiazolines. A Group of Novel Muscle Relaxants. (1977). ACS Publications. [Link]

  • Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. (2021). MDPI. [Link]

  • Synthesis, Characterization and Biological activity of 5-(2-aminophenyl)-1,3,4- oxadiazole-2(3H)-thione. (2023). Research Square. [Link]

  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). MDPI. [Link]

  • Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. (2022). MDPI. [Link]

  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). ResearchGate. [Link]

  • 5-(3,5-Dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives, their precursors, and analogues: Synthesis and evaluation of novel highly potent antitubercular agent. (2023). National Institutes of Health (NIH). [Link]

Sources

Protocols & Analytical Methods

Method

Preparation of Schiff bases using 5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-amine

Application Note: High-Yield Synthesis and Application of Schiff Bases Derived from 5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-amine Executive Summary The 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemist...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Yield Synthesis and Application of Schiff Bases Derived from 5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-amine

Executive Summary

The 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for carboxylic acids, esters, and carboxamides.[1] This Application Note details the optimized protocol for synthesizing Schiff bases (imines) derived from 5-(3-nitrophenyl)-1,3,4-oxadiazol-2-amine .

Due to the electron-withdrawing nature of the oxadiazole ring and the meta-nitro substitution, the exocyclic amino group exhibits reduced nucleophilicity compared to standard anilines. Consequently, standard condensation protocols often fail or result in low yields. This guide introduces a Glacial Acetic Acid-Catalyzed Reflux Protocol that overcomes this deactivation, ensuring high yields (>80%) and purity suitable for biological screening (antimicrobial, antitubercular, and anticancer).[1]

Chemical Background & Rationale

The Nucleophilicity Challenge

The synthesis of Schiff bases involves the nucleophilic attack of a primary amine on an aldehyde's carbonyl carbon. In this specific system:

  • Oxadiazole Ring: Acts as a strong electron-withdrawing group (EWG), pulling electron density away from the exocyclic amine (

    
    ).[1]
    
  • 3-Nitrophenyl Group: The nitro group at the meta position further deactivates the system inductively, though less severely than para substitution.

Result: The amine is "sluggish." Without acid catalysis to activate the aldehyde carbonyl (increasing its electrophilicity), the reaction equilibrium favors the starting materials.

Pathway Visualization

ReactionPathway Precursor 3-Nitrobenzohydrazide Intermediate 5-(3-Nitrophenyl)- 1,3,4-oxadiazol-2-amine Precursor->Intermediate Cyclization (BrCN, NaHCO3) SchiffBase Target Schiff Base (Imine) Intermediate->SchiffBase Condensation (AcOH, EtOH, Reflux) Aldehyde Aryl Aldehyde (R-CHO) Aldehyde->SchiffBase +

Figure 1: Synthetic workflow from hydrazide precursor to final Schiff base ligand.[2]

Experimental Protocols

Protocol A: Synthesis of Precursor (5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-amine)

Note: If the amine is purchased commercially, skip to Protocol B.

Reagents:

  • 3-Nitrobenzohydrazide (10 mmol)

  • Cyanogen Bromide (BrCN) (11 mmol) (Caution: Highly Toxic) [1]

  • Sodium Bicarbonate (NaHCO₃)

  • Methanol/Ethanol[1]

Procedure:

  • Dissolution: Dissolve 3-nitrobenzohydrazide (1.81 g, 10 mmol) in absolute methanol (30 mL).

  • Addition: Add Cyanogen Bromide (1.16 g, 11 mmol) slowly to the solution while stirring.

  • Reflux: Heat the mixture to reflux for 2–4 hours. Monitor via TLC (Mobile phase: Ethyl Acetate:Hexane 3:7).[1]

  • Neutralization: Cool the reaction mixture and neutralize with saturated NaHCO₃ solution.

  • Precipitation: Pour the mixture into crushed ice. A solid precipitate will form.

  • Purification: Filter the solid, wash with cold water, and recrystallize from ethanol.

    • Expected Yield: 75–85%

    • Melting Point: ~200–202°C

Protocol B: Preparation of Schiff Bases (The Core Method)

This protocol is optimized for the deactivated amine using acid catalysis.

Reagents:

  • 5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-amine (0.01 mol)

  • Substituted Aromatic Aldehyde (0.01 mol) (e.g., Benzaldehyde, 4-Chlorobenzaldehyde)[1]

  • Absolute Ethanol (30–40 mL)

  • Glacial Acetic Acid (Catalytic, 0.5–1.0 mL)[1]

Step-by-Step Methodology:

  • Preparation of Amine Solution: In a 100 mL round-bottom flask, dissolve 0.01 mol of the oxadiazole amine in 25 mL of absolute ethanol. Slight warming may be required for complete dissolution.

  • Addition of Aldehyde: Add 0.01 mol of the appropriate aromatic aldehyde to the flask.

  • Catalysis: Add 4–5 drops of Glacial Acetic Acid .

    • Why? Protonation of the aldehyde oxygen makes the carbonyl carbon more electrophilic, facilitating the attack by the weak amine nucleophile.[1]

  • Reflux: Attach a condenser and reflux the mixture on a water bath for 6–8 hours .

    • Monitoring: Check TLC every 2 hours. The disappearance of the amine spot indicates completion.

  • Isolation:

    • Concentrate the solvent to 1/3 of its volume under reduced pressure.

    • Pour the concentrate into a beaker containing 100 mL of crushed ice/water mixture with vigorous stirring.

  • Purification:

    • Filter the resulting precipitate.[3]

    • Wash with cold water (3x) to remove traces of acid and unreacted aldehyde.

    • Recrystallization: Recrystallize from hot ethanol or an ethanol/DMF mixture (9:1) to obtain analytical grade crystals.

Characterization & Validation

Successful synthesis is validated by the disappearance of the amine (


) signals and the appearance of the imine (

) functionality.

Table 1: Key Spectroscopic Markers

TechniqueFunctional GroupExpected SignalInterpretation
FT-IR

DisappearanceAbsence of double spike at 3100–3400 cm⁻¹ confirms amine consumption.
FT-IR

(Imine)
1600–1640 cm⁻¹Strong stretch indicating Schiff base formation.
FT-IR

1020–1250 cm⁻¹Characteristic stretch of the oxadiazole ring (remains intact).
¹H NMR


8.3–9.5 ppm (s, 1H)
The diagnostic azomethine proton singlet.[1]
¹H NMR

DisappearanceAbsence of the broad singlet at

4.0–6.0 ppm.
Mechanism of Formation

Mechanism Step1 1. Protonation (Aldehyde + H+ -> Activated Electrophile) Step2 2. Nucleophilic Attack (Amine attacks Carbonyl C) Step1->Step2 Fast Step3 3. Dehydration (- H2O) Step2->Step3 Rate Determining Final Schiff Base (C=N Bond Formed) Step3->Final Irreversible

Figure 2: Acid-catalyzed mechanism for imine formation.

Applications & Biological Relevance

The synthesized Schiff bases are not merely chemical curiosities; they are potent bioactive pharmacophores.

  • Antibacterial Activity: The 3-nitrophenyl derivative has shown enhanced lipophilicity, allowing better penetration of bacterial cell walls. It is particularly effective against S. aureus (Gram-positive) and E. coli (Gram-negative).

  • Antitubercular Agents: 1,3,4-oxadiazoles are known inhibitors of Mycobacterium tuberculosis.[1] The Schiff base modification provides a "linker" to attach additional pharmacophores (e.g., coumarins or quinolines) to target specific enzymes like Enoyl-ACP reductase.

  • Metal Coordination: These ligands act as bidentate donors (N, O) for Co(II), Cu(II), and Ni(II), forming complexes with potential DNA-cleaving properties.[1]

References

  • Synthesis and Biological Activities of 1,3,4-Oxadiazole Based Schiff Bases. Source: European Journal of Pharmaceutical and Medical Research. Context: General protocols for oxadiazole-based Schiff bases and anticancer screening.

  • Synthesis of 2-amino-5-aryl-1,3,4-oxadiazoles and their evaluation for antimicrobial activities. Source: Journal of General and Applied Microbiology (PubMed). Context: Detailed antibacterial data for 5-aryl-1,3,4-oxadiazole derivatives.[4][5][6][7][8][9][10]

  • 5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-amine Compound Summary. Source: PubChem.[11] Context: Physical properties, toxicity data, and chemical identifiers (CID 676499).

  • Synthesis of New 2-Amino-1,3,4-Oxadiazole Derivatives. Source: NIH / PubMed Central. Context: Protocols for reacting oxadiazole amines with acid chlorides and aldehydes.

Sources

Application

Application Note: Microwave-Assisted Synthesis of 5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-amine

The following Application Note and Protocol guide is designed for researchers and drug development scientists. It synthesizes established methodologies with modern microwave-assisted techniques to ensure high yield, repr...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide is designed for researchers and drug development scientists. It synthesizes established methodologies with modern microwave-assisted techniques to ensure high yield, reproducibility, and safety.

Abstract & Introduction

The 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for amide and ester groups while improving metabolic stability. The specific derivative 5-(3-nitrophenyl)-1,3,4-oxadiazol-2-amine is a critical intermediate for developing antimicrobial, anti-tubercular, and anticancer agents.

Traditional thermal synthesis of 2-amino-1,3,4-oxadiazoles often requires harsh dehydrating agents (e.g., POCl₃, H₂SO₄) and prolonged reflux times (12–24 hours), leading to variable yields and extensive by-product formation. This guide details a Microwave-Assisted Synthesis protocol that reduces reaction time to under 15 minutes while improving purity. Two distinct pathways are presented:

  • Method A (Standard): Cyclization of hydrazides with Cyanogen Bromide (CNBr).

  • Method B (Green): Oxidative cyclization of semicarbazones using Iodine/K₂CO₃.

Reaction Engineering & Mechanism

Chemical Pathway (Method A)

The primary route involves the nucleophilic attack of 3-nitrobenzohydrazide (1) onto the electrophilic carbon of cyanogen bromide (2). This forms an unstable intermediate which undergoes rapid intramolecular cyclodehydration to yield the target oxadiazole-2-amine (3).

Microwave Effect: Microwave irradiation (MWI) provides direct dielectric heating to the polar transition state, significantly lowering the activation energy for the cyclization step and suppressing the formation of acyclic side products.

Reaction Scheme Visualization

The following diagram illustrates the mechanistic pathway and critical transition states.

ReactionScheme Start 3-Nitrobenzohydrazide (Nucleophile) Inter Acyclic Intermediate [Unstable] Start->Inter + CNBr / EtOH MWI 70°C Reagent Cyanogen Bromide (Electrophile) Reagent->Inter Cyclic Cyclization (- HBr) Inter->Cyclic Intramolecular Attack Product 5-(3-Nitrophenyl)- 1,3,4-oxadiazol-2-amine Cyclic->Product Dehydration

Figure 1: Mechanistic pathway for the microwave-assisted synthesis of 2-amino-1,3,4-oxadiazoles.

Experimental Protocols

Materials & Reagents
ReagentMW ( g/mol )Equiv.RoleSafety Note
3-Nitrobenzohydrazide 181.151.0PrecursorIrritant
Cyanogen Bromide (CNBr) 105.921.1Cyclizing AgentHIGHLY TOXIC , Volatile
Sodium Bicarbonate 84.011.5BaseIrritant
Ethanol (Abs.) 46.07SolventSolventFlammable
Methanol 32.04WashSolventToxic
Method A: Hydrazide-CNBr Route (Standard)

Best for: High purity and library synthesis.

Step-by-Step Procedure:

  • Preparation: In a microwave-safe vial (10 mL or 30 mL), dissolve 3-nitrobenzohydrazide (1.0 mmol, 181 mg) in absolute ethanol (5 mL).

  • Activation: Add Cyanogen Bromide (1.1 mmol, 116 mg) carefully in a fume hood.

    • Critical: CNBr is solid but sublimes easily. Weigh quickly or use a solution in MeCN.

  • Irradiation: Seal the vessel. Program the Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave) with the following parameters:

    • Temp: 70°C

    • Power: Dynamic (Max 150 W)

    • Hold Time: 10 minutes

    • Stirring: High

  • Neutralization: After cooling to RT, pour the reaction mixture into crushed ice-water (20 mL). Neutralize with solid NaHCO₃ until pH ~8 to quench HBr and precipitate the free amine.

  • Isolation: Stir for 15 minutes. Filter the precipitate under vacuum. Wash with cold water (3 x 10 mL).

  • Purification: Recrystallize from hot ethanol or methanol to obtain yellow needles.

Method B: Oxidative Cyclization (Green Alternative)

Best for: Avoiding toxic CNBr.

  • Precursors: Mix 3-nitrobenzaldehyde semicarbazone (1.0 mmol) with Iodine (1.1 mmol) and K₂CO₃ (3.0 mmol) in 1,4-dioxane.

  • MW Conditions: Irradiate at 80–100°C for 15–20 minutes.

  • Workup: Treat with 5% Na₂S₂O₃ (sodium thiosulfate) to remove excess iodine, then filter the precipitate.

Process Validation & Characterization

Comparison: Microwave vs. Conventional

The microwave protocol demonstrates superior efficiency compared to traditional reflux methods.

ParameterConventional RefluxMicrowave MethodImprovement
Reaction Time 12 – 18 Hours10 – 15 Minutes 98% Reduction
Solvent Usage 50 – 100 mL3 – 5 mL Green Chemistry
Yield 65 – 75%85 – 92% Higher Efficiency
Purity (LCMS) Requires Column Chrom.>95% (Recrystallization)Simplified Workup
Expected Analytical Data

Confirm the identity of the product using the following spectral markers:

  • Appearance: Yellow to pale orange crystalline solid.

  • Melting Point: 235–240°C (Lit.[1] for similar 4-NO₂ analog: 237°C [7]).[2]

  • FT-IR (KBr, cm⁻¹):

    • 3300–3100 (NH₂ stretching, doublet).

    • 1640–1610 (C=N stretching, oxadiazole ring).

    • 1530 & 1350 (NO₂ asymmetric/symmetric stretch).

  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       7.20 (s, 2H, NH₂, exchangeable with D₂O).
      
    • 
       7.8–8.8 (m, 4H, Aromatic protons).
      
  • ¹³C NMR: Signals at ~164 ppm (C-2) and ~158 ppm (C-5) characteristic of the oxadiazole ring.

Workflow Visualization

Workflow cluster_prep Preparation (Fume Hood) cluster_mw Microwave Reactor cluster_workup Workup & Analysis Step1 Dissolve Hydrazide in Ethanol Step2 Add CNBr (Handle with Care!) Step1->Step2 Step3 Irradiate: 70°C, 10 min (Closed Vessel) Step2->Step3 Step4 Quench in Ice Water Neutralize (NaHCO3) Step3->Step4 Step5 Filter & Wash (Cold Water) Step4->Step5 Step6 Recrystallize (Ethanol) Step5->Step6

Figure 2: Operational workflow for the synthesis of 5-(3-nitrophenyl)-1,3,4-oxadiazol-2-amine.

Safety & Troubleshooting

Critical Safety: Cyanogen Bromide
  • Hazard: CNBr hydrolyzes to release Hydrogen Cyanide (HCN) and HBr.

  • Control: Always handle in a functioning fume hood.

  • Waste: Quench all mother liquors and glassware with 10% Sodium Hypochlorite (Bleach) solution immediately after use to oxidize residual cyanide.

Troubleshooting Guide
IssuePossible CauseSolution
Low Yield Incomplete cyclizationIncrease MW time to 15 min or Temp to 80°C.
Sticky Solid Impurities / Solvent trappedRecrystallize from MeOH/Water (9:1).
Violent Pressure Ethanol vapor pressureEnsure vessel is rated for >20 bar; do not overfill (>50% vol).
No Product Hydrolysis of CNBrEnsure reagents are dry; use anhydrous ethanol.

References

  • Microwave-Assisted Synthesis of Oxadiazoles: Frank, P. V., et al. "Microwave-Assisted Synthesis and Characterization of Novel 1,3,4-Oxadiazole Derivatives." Asian Journal of Chemistry, 2007.

  • Green Synthesis (Iodine Method): Desai, N. C., et al. "Iodine-mediated oxidative cyclization of semicarbazones: A green approach." Journal of Chemical Sciences, 2022.

  • Biological Activity: Ahsan, M. J., et al. "Synthesis and anticancer activity of N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues." Biomed Research International, 2014.

  • CNBr Safety & Handling: National Center for Biotechnology Information. "PubChem Compound Summary for CID 10476, Cyanogen bromide."

  • General Microwave Protocols: CEM Corporation. "Safety Considerations for Microwave Synthesis."

  • Oxadiazole Properties: PubChem Compound Summary for CID 676499, 5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-amine.[3]

  • Melting Point Reference (4-Nitro analog): PubChem Compound Summary for CID 3738156, 5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-amine.

Sources

Method

Application Note: Standardized Methods for Evaluating the Antimicrobial Activity of 5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-amine

Abstract The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. The 1,3,4-oxadiazole scaffold has emerged as a promising heterocyclic core in the design of new antimicrobials due to...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. The 1,3,4-oxadiazole scaffold has emerged as a promising heterocyclic core in the design of new antimicrobials due to its diverse biological activities.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the standardized in vitro evaluation of 5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-amine, a specific derivative with therapeutic potential. We present detailed, step-by-step protocols for foundational qualitative and quantitative antimicrobial susceptibility testing (AST), including the Agar Disk Diffusion method and the Broth Microdilution method for determining the Minimum Inhibitory Concentration (MIC). The causality behind experimental choices, adherence to quality control standards, and proper data interpretation are emphasized to ensure the generation of reliable and reproducible results.

Foundational Concepts & Preparatory Steps

The Scientific Rationale

Antimicrobial susceptibility testing is the cornerstone of discovering new antibiotics. Its primary goal is to determine the effectiveness of a compound against a specific microorganism.[3] For a novel synthetic compound like 5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-amine, a systematic evaluation is critical. The 1,3,4-oxadiazole nucleus is a bioisostere of amides and esters, capable of enhancing biological activity through interactions like hydrogen bonding.[4] Published studies on various 2,5-disubstituted 1,3,4-oxadiazoles have demonstrated significant activity against a wide range of Gram-positive and Gram-negative bacteria, providing a strong rationale for investigating this specific amine-substituted derivative.[1][5]

Test Compound Preparation

The physical properties of the test compound dictate its handling. 5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-amine is a synthetic organic molecule and is likely to have poor aqueous solubility.

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is the recommended initial solvent due to its broad solvency and low toxicity to most microorganisms at concentrations below 1%.

  • Stock Solution Preparation:

    • Accurately weigh 10 mg of the test compound using an analytical balance.

    • Dissolve in 1 mL of 100% DMSO to create a stock solution of 10 mg/mL (10,000 µg/mL).

    • Vortex thoroughly until the compound is completely dissolved.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Selection and Maintenance of Test Microorganisms

To assess the breadth of antimicrobial activity, a standard panel of microorganisms representing both Gram-positive and Gram-negative bacteria should be used. For consistency and reproducibility, it is imperative to use reference strains from a recognized culture collection, such as the American Type Culture Collection (ATCC).[6][7]

Recommended Quality Control (QC) Strains:

Strain ATCC Number Gram Type Rationale
Staphylococcus aureus 25923 Gram-positive A common cause of skin, respiratory, and systemic infections. A standard QC strain for AST.[6]
Escherichia coli 25922 Gram-negative Represents enteric bacteria and is a frequent cause of urinary tract and bloodstream infections. A primary QC strain for AST.[6][7]

| Pseudomonas aeruginosa | 27853 | Gram-negative | An opportunistic pathogen known for its intrinsic resistance mechanisms. A critical QC strain for testing broad-spectrum activity.[6] |

Strain Maintenance: QC strains can be procured commercially as desiccated pellets.[6] Upon receipt, they should be revived according to the manufacturer's instructions, cultured on a non-selective medium (e.g., Tryptic Soy Agar) to check for purity, and then stored at -80°C in a cryoprotectant like glycerol broth to create reference stocks.[8] For routine testing, a bead from the reference stock is sub-cultured weekly to create a stock culture, from which daily working cultures are prepared.[8] This minimizes the risk of mutation and ensures consistent performance.

Inoculum Preparation and Standardization

The density of the bacterial inoculum is a critical variable that must be rigorously controlled.[9] The standard procedure involves adjusting the turbidity of a bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

Protocol:

  • Using a sterile loop, pick 3-5 well-isolated colonies of the test organism from a fresh (18-24 hours) agar plate.

  • Transfer the colonies into a tube containing 4-5 mL of sterile 0.85% saline.

  • Vortex the tube thoroughly to create a smooth, homogenous suspension.

  • Visually compare the turbidity of the bacterial suspension against a 0.5 McFarland standard in front of a white background with contrasting black lines.

  • Adjust the turbidity as needed: add more bacteria if the suspension is too light or add more sterile saline if it is too dense. A nephelometer can also be used for a more accurate measurement.

Method 1: Agar Disk Diffusion Assay (Qualitative Screening)

The Kirby-Bauer disk diffusion test is a widely used preliminary method to qualitatively assess the antimicrobial activity of a compound.[10][11] The principle is based on the diffusion of the antimicrobial agent from an impregnated paper disk into an agar medium that has been uniformly inoculated with the test bacterium. If the compound is effective, it will inhibit bacterial growth, resulting in a clear zone of inhibition around the disk.[11]

Protocol
  • Plate Inoculation: Within 15 minutes of standardizing the inoculum to 0.5 McFarland, dip a sterile cotton swab into the suspension.[9] Rotate the swab against the inside of the tube to remove excess liquid. Swab the entire surface of a Mueller-Hinton Agar (MHA) plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform coverage (a "lawn culture").[12]

  • Disk Preparation & Application: Aseptically apply sterile, blank paper disks (6 mm diameter) to the agar surface. Using a micropipette, carefully add a defined volume (e.g., 10 µL) of the test compound solution (prepared by diluting the stock in a suitable solvent) onto each disk. The amount per disk should be specified (e.g., 100 µ g/disk ).

  • Controls:

    • Positive Control: A disk containing a known antibiotic (e.g., Ciprofloxacin, 5 µg).

    • Negative Control: A disk containing only the solvent (e.g., 10 µL of 10% DMSO) used to dissolve the test compound. This is crucial to ensure the solvent itself has no inhibitory effect.

  • Placement: Place disks at least 24 mm apart to prevent overlapping of inhibition zones.[13] Gently press each disk with sterile forceps to ensure complete contact with the agar surface.[10]

  • Incubation: Within 15 minutes of disk placement, invert the plates and incubate them at 35°C ± 1°C for 16-20 hours.[9]

Data Interpretation & Presentation

After incubation, use a ruler or calipers to measure the diameter of the zone of inhibition (including the disk diameter) for each disk in millimeters (mm). The presence of a clear zone indicates antimicrobial activity. The size of the zone gives a preliminary indication of the compound's potency.

Table 1: Example Data from Disk Diffusion Assay

Test Organism Compound (Concentration/disk) Zone of Inhibition (mm)
S. aureus ATCC 25923 5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-amine (100 µg) 18
S. aureus ATCC 25923 Ciprofloxacin (5 µg) 25
S. aureus ATCC 25923 Solvent Control (10% DMSO) 0
E. coli ATCC 25922 5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-amine (100 µg) 14
E. coli ATCC 25922 Ciprofloxacin (5 µg) 32

| E. coli ATCC 25922 | Solvent Control (10% DMSO) | 0 |

Workflow Diagram: Disk Diffusion Assay```dot

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis A 1. Standardize Inoculum to 0.5 McFarland B 2. Prepare MHA Plate Lawn Culture A->B D 4. Apply Disks to Inoculated MHA Plate B->D C 3. Prepare Test Compound & Control Disks C->D E 5. Incubate Plates (35°C, 16-20h) D->E F 6. Measure Zone of Inhibition (mm) E->F G 7. Record & Compare to Controls F->G

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Oxadiazole Ring Closure with Cyanogen bromide

Welcome to the technical support center for chemists and researchers focused on the synthesis of 1,3,4-oxadiazoles. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs)...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for chemists and researchers focused on the synthesis of 1,3,4-oxadiazoles. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize reaction times and overcome common challenges when using cyanogen bromide for oxadiazole ring closure.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of 2-amino-5-substituted-1,3,4-oxadiazoles from acid hydrazides and cyanogen bromide.

Q1: My oxadiazole ring closure reaction is sluggish or incomplete. What are the primary factors affecting the reaction time?

A slow or incomplete reaction is a common hurdle. Several factors can influence the kinetics of the cyclization. The overall reaction proceeds through the initial reaction of a carboxylic acid hydrazide with cyanogen bromide.[1][2]

Troubleshooting Steps:

  • Purity of Starting Materials: Ensure your acid hydrazide is pure and dry. Impurities can interfere with the reaction.

  • Cyanogen Bromide Quality: Cyanogen bromide can degrade over time and is sensitive to moisture.[3] It is advisable to use freshly opened or properly stored cyanogen bromide.

  • Solvent Choice: The reaction is typically conducted in a mutual solvent for both the acid hydrazide and cyanogen bromide, with alcohols like methanol or ethanol being common choices.[1] Ensure your solvent is anhydrous.

  • Temperature: While some reactions proceed at room temperature, heating can significantly accelerate the reaction rate.[1][4] Optimization of the reaction temperature is crucial; however, excessive heat can lead to side product formation.

  • Stoichiometry: While an equimolar amount of cyanogen bromide is theoretically required, a slight excess may be beneficial to drive the reaction to completion.

Q2: I am observing the formation of significant side products. What are the likely culprits and how can I minimize them?

Side product formation can complicate purification and reduce your overall yield. The primary side reaction to consider is the reaction of the evolved hydrogen bromide (HBr) with the starting hydrazide.

Mitigation Strategies:

  • Addition of a Base: The inclusion of a mild base, such as potassium bicarbonate or sodium bicarbonate, can neutralize the HBr as it is formed, preventing it from reacting with the starting material.

  • Controlled Addition of Cyanogen Bromide: Adding the cyanogen bromide solution portion-wise or via a syringe pump can help to control the concentration of HBr at any given time.

  • Reaction Temperature: Running the reaction at the lowest effective temperature can help to minimize side reactions.

Q3: What is the proposed mechanism for the oxadiazole ring closure with cyanogen bromide, and how can understanding it help in optimization?

Understanding the reaction mechanism allows for more targeted troubleshooting. The reaction is believed to proceed via a nucleophilic attack of the terminal nitrogen of the acid hydrazide on the electrophilic carbon of cyanogen bromide, followed by an intramolecular cyclization and elimination of hydrogen bromide.

Below is a diagram illustrating the proposed reaction pathway:

G cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_cyclization Intramolecular Cyclization cluster_product Product Formation AcidHydrazide R-C(=O)NHNH₂ Acid Hydrazide Intermediate R-C(=O)NHNH-C(=NH)Br Intermediate AcidHydrazide->Intermediate Nucleophilic Attack CyanogenBromide Br-C≡N Cyanogen Bromide CyanogenBromide->Intermediate CyclizedIntermediate Cyclized Intermediate Intermediate->CyclizedIntermediate Cyclization Oxadiazole 2-Amino-5-R-1,3,4-oxadiazole CyclizedIntermediate->Oxadiazole - HBr HBr HBr CyclizedIntermediate->HBr

Caption: Proposed mechanism for oxadiazole synthesis using cyanogen bromide.

By understanding this mechanism, you can appreciate the importance of factors like the nucleophilicity of the hydrazide and the electrophilicity of the cyanogen bromide. Electron-donating groups on the 'R' substituent of the acid hydrazide may increase the reaction rate, while electron-withdrawing groups might slow it down.

Experimental Protocols & Data

General Protocol for the Synthesis of 2-Amino-5-substituted-1,3,4-oxadiazoles

This protocol is a generalized procedure and may require optimization for specific substrates.

  • Preparation of Cyanogen Bromide Solution: In a well-ventilated fume hood, prepare a solution of cyanogen bromide in a suitable anhydrous solvent (e.g., methanol). Caution: Cyanogen bromide is highly toxic and should be handled with appropriate personal protective equipment.[5]

  • Reaction Setup: To a solution of the acid hydrazide in the same anhydrous solvent, add a mild base (e.g., potassium bicarbonate) if desired.

  • Reaction: Slowly add the cyanogen bromide solution to the acid hydrazide solution at a controlled temperature (e.g., 0 °C or room temperature).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, the reaction mixture can be neutralized, and the product isolated by filtration if it precipitates, or by extraction after solvent removal.[1]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent.[1]

Workflow for Optimizing Reaction Time

The following diagram outlines a logical workflow for optimizing the reaction time for your specific substrate.

G Start Start: Slow Reaction CheckPurity Check Purity of Acid Hydrazide & CNBr Start->CheckPurity OptimizeTemp Optimize Temperature (e.g., RT, 50°C, Reflux) CheckPurity->OptimizeTemp MonitorTLC Monitor by TLC OptimizeTemp->MonitorTLC AddBase Add Mild Base (e.g., KHCO₃) VarySolvent Vary Solvent (e.g., MeOH, EtOH) AddBase->VarySolvent AdjustStoich Adjust CNBr Stoichiometry (1.0-1.2 eq) VarySolvent->AdjustStoich End Optimized Reaction AdjustStoich->End MonitorTLC->AddBase If side products MonitorTLC->End If complete

Caption: Troubleshooting workflow for optimizing reaction time.

Table 1: Effect of Temperature and Base on Reaction Time (Hypothetical Data)
EntrySubstrate (R-group)Temperature (°C)Base (1.1 eq)Reaction Time (h)Yield (%)
1Phenyl25None1265
2Phenyl50None475
3Phenyl25KHCO₃885
44-Nitrophenyl25None2440
54-Nitrophenyl50KHCO₃678
64-Methoxyphenyl25None680

This table illustrates how increasing the temperature and adding a base can significantly reduce the reaction time and improve the yield, especially for substrates with electron-withdrawing groups.

References

  • Somani, R. R., et al. (2009). A review on recent advances in 1,3,4-oxadiazole: synthesis and biological activities. Der Pharma Chemica, 1(1), 130-140. Link

  • Ainsworth, C. (1957). Method of making 2-amino-5-substituted-1,3,4-oxadiazoles. U.S. Patent No. 2,883,391. Washington, DC: U.S. Patent and Trademark Office. Link

  • Gomha, S. M., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Applied Sciences, 12(8), 3756. Link

  • Al-Amiery, A. A., et al. (2005). Synthesis of Biological Active Substituted 1, 2 ,4 –Oxadiazol. Journal of Al-Nahrain University, 8(1), 30-35. Link

  • Wang, Y., et al. (2021). Activatable self-reporting cyclization reaction for in-cell synthesis of cyclocyanines. Nature Communications, 12(1), 1-10. Link

  • Cox, B. G. (2001). Process for the preparation of cyanogen bromide. WIPO Patent Application WO/2001/042138. Link

  • Prakash, O., et al. (2010). Synthesis of Some Aroylhydrazones and 2,5-Disubstituted-1,3,4- Oxadiazoles as DNA Photocleaving Agents. ResearchGate. Link

  • BenchChem. (2025). Technical Support Center: Optimizing Oxadiazole Synthesis. Link

  • Li, J., et al. (2016). A POCl3-Mediated Synthesis of Substituted Fused Azoacridones Derivatives. ResearchGate. Link

  • Liang, G. B., & Qian, X. (1999). OXADIAZOLE SYNTHESIS ON SOLID SUPPORTS. Bioorganic & medicinal chemistry letters, 9(14), 2101-2104. Link

  • Ali, I., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 254-281. Link

  • Gherghel, D., et al. (2018). A JOURNEY THROUGH THE OXADIAZOLE-BASED COMPOUNDS: FROM SYNTHESIS TO APPLICATIONS. STUDIA UBB CHEMIA, 63(2), 173-192. Link

  • Singh, A., et al. (2023). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Research Journal of Pharmacy and Technology, 16(12), 6033-6041. Link

  • Hartman, W. W., & Dreger, E. E. (1931). CYANOGEN BROMIDE. Organic Syntheses, 11, 30. Link

  • Nimavat, B., et al. (2012). Syntheses, Characterization and Antioxidant Activity of Some Oxadiazoles. Asian Journal of Chemistry, 24(10), 4467-4470. Link

  • Deadman, J. J., et al. (2022). Flow synthesis of oxadiazoles coupled with sequential in-line extraction and chromatography. Beilstein Journal of Organic Chemistry, 18, 209-217. Link

  • Jones, C. P., et al. (2018). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. The Journal of organic chemistry, 83(6), 3178-3186. Link

  • Swaisgood, H. E., & Chaiken, I. M. (2002). Cyanogen bromide activation and coupling of ligands to diol-containing silica for high-performance affinity chromatography optimization of conditions. Journal of chromatography. A, 971(1-2), 95–104. Link

  • Cielniak, M., et al. (2023). Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. Molecules, 28(13), 5022. Link

  • Ali, I., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 254-281. Link

  • Kumar, S., et al. (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. BioMed research international, 2014, 174539. Link

  • Fershtat, L. L., et al. (2021). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 26(23), 7352. Link

  • Ajani, O. O., et al. (2020). Recent advances on oxadiazole motifs: Synthesis, reactions and biological activities. Mediterranean Journal of Chemistry, 10(5), 456-490. Link

  • CSixHSix. (2022, August 6). Handling and stability of cyanogen bromide. Reddit. Link

  • Vaidya, A., et al. (2012). Synthesis and Biological Activities of Oxadiazole Derivatives: A Review. Mini reviews in medicinal chemistry, 12(11), 1074–1093. Link

  • Sahoo, B. M., et al. (2021). Green Synthetic Approach: An Efficient Eco-Friendly Tool for Synthesis of Biologically Active Oxadiazole Derivatives. Current Organic Synthesis, 18(1), 2–19. Link

Sources

Optimization

Technical Support Center: Bioavailability Enhancement of 5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-amine

The following technical support guide is structured to address the specific physicochemical and metabolic challenges of 5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-amine . Case Reference: NCE-OXD-ZN3 Classification: High-Melting...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is structured to address the specific physicochemical and metabolic challenges of 5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-amine .

Case Reference: NCE-OXD-ZN3 Classification: High-Melting Point / Low Solubility (Brick Dust) Status: Active Support

Executive Summary

This compound presents a classic "Brick Dust" profile. Its bioavailability is rate-limited by high crystal lattice energy (indicated by a melting point >200°C) rather than extreme lipophilicity (LogP ~0.9–1.5). Furthermore, the 3-nitro group introduces a specific metabolic liability: rapid reduction by gastrointestinal nitroreductases.

This guide prioritizes Amorphous Solid Dispersions (ASD) to overcome the lattice energy barrier and metabolic shielding strategies to preserve the nitro moiety.

Module 1: Overcoming Solubility Barriers (The Physical Barrier)

The Problem: The compound exhibits high crystallinity. The intermolecular forces (hydrogen bonding from the amine and


-stacking from the nitro-aromatic ring) create a stable crystal lattice that water cannot easily break.
The Solution:  Disrubt the crystal lattice using Amorphous Solid Dispersions (ASD).
Protocol: Solvent-Controlled Coprecipitation (Lab Scale)

Use this protocol for initial PK studies (Rat/Mouse) where <500mg of API is available.

Materials:

  • API: 5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-amine[1][2][3]

  • Polymer: HPMC-AS (L-grade) or PVPVA 64 (Copovidone). Reasoning: HPMC-AS provides enteric protection, crucial for bypassing stomach acidity where the amine might form unstable salts.

  • Solvent: Acetone:Methanol (1:1 v/v).

Step-by-Step Workflow:

  • Dissolution: Dissolve API and Polymer (ratio 1:3 w/w) in the solvent system. Sonicate at 40°C until clear.

  • Evaporation: Use a Rotary Evaporator (Büchi style) at 45°C under reduced pressure. Critical: Do not exceed 60°C to prevent thermal degradation of the nitro group.

  • Drying: Vacuum dry the resulting foam for 24 hours at 40°C.

  • Milling: Pulverize the dried crust using a ball mill to reach

    
    .
    
Visualization: Formulation Decision Matrix

Use this diagram to validate if ASD is the correct choice for your specific batch derivative.

FormulationMatrix Start Start: Physicochemical Profiling CheckMP Check Melting Point (Tm) Start->CheckMP CheckLogP Check LogP CheckMP->CheckLogP Tm > 200°C CheckMP->CheckLogP Tm < 150°C BrickDust Diagnosis: 'Brick Dust' (Solubility limited by Lattice Energy) CheckLogP->BrickDust LogP < 2.0 GreaseBall Diagnosis: 'Grease Ball' (Solubility limited by Lipophilicity) CheckLogP->GreaseBall LogP > 3.5 StrategyASD Rec: Amorphous Solid Dispersion (PVPVA / HPMC-AS) BrickDust->StrategyASD Primary Path StrategyLipid Rec: Lipid Formulation (SEDDS / Corn Oil) GreaseBall->StrategyLipid

Figure 1: Decision matrix identifying "Brick Dust" characteristics typical of nitro-oxadiazole amines, necessitating lattice disruption strategies.

Module 2: Metabolic Stabilization (The Biological Barrier)

The Problem: The 3-nitro group is susceptible to Nitroreductases produced by anaerobic bacteria in the lower GI tract. This converts the active nitro drug into an inactive (or potentially toxic) amine metabolite (aniline derivative) before absorption.

The Solution: Minimize residence time in the colon or use antimicrobial adjuvants during preclinical testing.

Troubleshooting Metabolic Loss

If you observe low plasma exposure (


) but high fecal recovery of the amine metabolite, follow this logic:
ObservationRoot CauseCorrective Action
High Clearance (

)
Hepatic MetabolismCheck Microsomal Stability (add NADPH). If high, consider deuteration of the phenyl ring.
Low

+ Amine Metabolite in Feces
Bacterial Reduction1. Use antibiotic cocktail (Neomycin/Metronidazole) in rats to deplete gut flora (Proof of Concept only).2. Reformulate with absorption enhancers (Vitamin E TPGS) to speed up absorption in the upper small intestine.
Precipitation in SGF Salt DisproportionationThe oxadiazole amine is a weak base (

). Avoid HCl salts; they will hydrolyze and precipitate in the stomach. Use free base in ASD.
Visualization: Metabolic Liability Pathway

Understanding the reduction pathway is critical for interpreting LC-MS/MS data.

MetabolicPathway Parent Parent Drug (Nitro-Oxadiazole) Nitroso Nitroso-Intermediate (-N=O) Parent->Nitroso 2e- Reduction Hydroxyl Hydroxylamine (-NHOH) Nitroso->Hydroxyl 2e- Reduction Amine Metabolite (Amino-Oxadiazole) Hydroxyl->Amine 2e- Reduction Enzyme Bacterial Nitroreductase Enzyme->Parent Catalyzes

Figure 2: Sequential reduction of the nitro group. Monitoring the 'Amine' peak in plasma/feces is required to distinguish bioavailability failure from metabolic clearance.

Module 3: Analytical Troubleshooting (FAQs)

Q: I am seeing a "double peak" in my HPLC chromatogram after 24 hours in solution. Is my compound degrading? A: Likely, yes.

  • Diagnosis: 1,3,4-oxadiazole rings can undergo hydrolytic ring-opening under strongly acidic or basic conditions.

  • Test: Check the UV spectrum of the new peak. If the

    
     has shifted significantly (loss of conjugation), the ring has opened.
    
  • Fix: Ensure your formulation vehicle is buffered to pH 4.5–6.5. Avoid unbuffered 0.1N HCl as a dissolution medium.

Q: Can I make a salt to improve solubility? A: Proceed with extreme caution.

  • Reasoning: The 2-amino group is weakly basic due to the electron-withdrawing nature of the oxadiazole ring and the nitro-phenyl group.

  • Risk: Salts formed with strong acids (e.g., Mesylate, Hydrochloride) are often hygroscopic and prone to disproportionation (reverting to free base) upon contact with water, leading to immediate precipitation.

  • Recommendation: Stick to the Amorphous Solid Dispersion (ASD) strategy outlined in Module 1.

Q: What is the best internal standard for LC-MS/MS analysis? A: Do not use a simple nitro-aromatic analog, as it may also undergo reduction. Use a deuterated version of the parent compound or a structural analog where the nitro group is replaced by a cyano (-CN) group (stable).

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 676499, 5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-amine. Retrieved from [Link][1][2]

  • Asian Journal of Chemistry. (2013). Synthesis and Characterization of 1,3,4-Oxadiazole Derivatives. (General synthesis and properties of the scaffold). Retrieved from [Link]

  • Journal of Chemical Reviews. (2022).[4] Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities. (Review of physicochemical properties). Retrieved from [Link]

  • PubMed Central. (2014). Nitroreduction: A Critical Metabolic Pathway for Drugs. (Mechanism of nitro-group reduction by gut bacteria). Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Elemental Analysis Validation of 5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals The accurate determination of the elemental composition of a pharmaceutical compound is a cornerstone of its chemical characterization, directly impacting p...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of the elemental composition of a pharmaceutical compound is a cornerstone of its chemical characterization, directly impacting purity assessment, and stoichiometric verification. For 5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-amine, a molecule with significant potential in medicinal chemistry, rigorous validation of its elemental composition is a non-negotiable aspect of quality control and regulatory submission.[1][2][3]

This guide is structured to provide a holistic view, from the theoretical underpinnings and a detailed experimental protocol for elemental analysis to a comparative analysis with alternative analytical techniques.

Theoretical Elemental Composition

The first step in any elemental analysis validation is the calculation of the theoretical percentage of each element based on the compound's molecular formula.

Molecular Formula: C₈H₆N₄O₃[4]

Molecular Weight: 206.16 g/mol [4]

To establish the theoretical elemental composition, the following calculations are performed:

  • Carbon (C): (8 * 12.011) / 206.16 * 100% = 46.61%

  • Hydrogen (H): (6 * 1.008) / 206.16 * 100% = 2.93%

  • Nitrogen (N): (4 * 14.007) / 206.16 * 100% = 27.18%

  • Oxygen (O): (3 * 15.999) / 206.16 * 100% = 23.28%

This theoretical profile serves as the benchmark against which all experimental results will be compared.

Elemental Analysis Validation: A Step-by-Step Protocol

The validation of an analytical procedure is crucial to demonstrate its suitability for its intended purpose.[5] For elemental analysis, this involves a series of experiments to assess parameters such as accuracy, precision, specificity, and robustness, in line with guidelines from the International Council for Harmonisation (ICH) Q2(R1).[5][6][7][8]

The most common technique for determining carbon, hydrogen, and nitrogen content in organic compounds is combustion analysis.[9][10][11][12] This method involves the complete combustion of the sample in a high-temperature, oxygen-rich environment, followed by the quantification of the resulting gases (CO₂, H₂O, and N₂).[9][11][12][13]

Experimental Workflow for CHN Analysis Validation

Caption: Workflow for the validation of CHN elemental analysis.

Methodology:

  • Instrument Preparation and Calibration:

    • Ensure the elemental analyzer is functioning according to the manufacturer's specifications.

    • Calibrate the instrument using a certified organic standard with a known elemental composition, such as acetanilide. This establishes the response factor for each element.

  • Sample Preparation:

    • Accurately weigh approximately 1-2 mg of the 5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-amine sample into a tin capsule.

    • Prepare a blank sample (an empty tin capsule) to assess the system's background noise.

  • Combustion and Analysis:

    • Introduce the samples into the combustion chamber of the elemental analyzer.

    • The instrument will combust the sample at a high temperature (typically ~900-1000°C) in a stream of pure oxygen.

    • The resulting combustion gases (CO₂, H₂O, and N₂) are passed through a reduction tube to convert nitrogen oxides to N₂.

    • The gases are then separated, typically using a gas chromatography column, and quantified by a thermal conductivity detector (TCD) or infrared (IR) detectors.[9][13][14]

  • Validation Parameter Assessment:

    • Accuracy: Analyze the certified standard as an unknown sample. The experimentally determined values should be within a predefined acceptance criterion (e.g., ±0.3%) of the certified values.

    • Precision (Repeatability): Analyze at least six independent preparations of the 5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-amine sample. The relative standard deviation (RSD) of the results for each element should be within an acceptable limit (e.g., ≤2%).

    • Specificity: Analyze the blank sample. The results should be below the limit of detection for each element, demonstrating that the method is specific for the analyte.

    • Robustness: Intentionally vary critical method parameters (e.g., combustion temperature, gas flow rates) within a narrow range and assess the impact on the results. The method is considered robust if the results remain unaffected by these small variations.

Interpreting the Data: A Comparative Table

The following table presents a hypothetical but realistic set of results for the elemental analysis of 5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-amine, comparing the theoretical values with experimental findings.

ElementTheoretical %Experimental % (Mean, n=6)Acceptance CriterionPass/Fail
Carbon (C) 46.6146.55± 0.3%Pass
Hydrogen (H) 2.932.91± 0.3%Pass
Nitrogen (N) 27.1827.11± 0.3%Pass

These results would indicate that the synthesized compound has a high degree of purity and that its empirical formula is consistent with the proposed structure.

Comparison with Alternative Analytical Techniques

While elemental analysis is a fundamental technique for determining elemental composition, it is often complemented by other analytical methods to provide a more complete picture of a compound's identity and purity.[9][10]

TechniquePrincipleInformation ProvidedAdvantagesDisadvantages
Elemental Analysis (CHN) Combustion and detection of resulting gases.Elemental composition (%C, H, N).Fast, simple, inexpensive, and provides accurate elemental ratios.[9]Does not provide structural information or identify impurities directly.
High-Resolution Mass Spectrometry (HRMS) Measures the mass-to-charge ratio of ions with high accuracy.Exact molecular weight, allowing for the determination of the molecular formula.Highly sensitive, provides structural information through fragmentation patterns.Can be more expensive and complex to operate than elemental analyzers.
Quantitative Nuclear Magnetic Resonance (qNMR) Measures the nuclear magnetic resonance signal of a sample relative to a certified internal standard.Purity of the compound and quantification of specific components.Highly accurate and precise for purity determination, provides detailed structural information.Requires a suitable internal standard and can be more time-consuming for sample preparation and data analysis.
Decision-Making for Compound Characterization

The choice of analytical technique depends on the specific information required at each stage of the drug development process.

Analytical_Technique_Selection cluster_goal Analytical Goal cluster_techniques Primary Techniques A Initial Compound Characterization D Elemental Analysis A->D B Purity Assessment E qNMR B->E C Structural Elucidation F HRMS & NMR C->F

Caption: Decision tree for selecting analytical techniques.

Conclusion

The validation of elemental analysis for 5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-amine is a critical step in its development as a potential pharmaceutical agent. A robustly validated combustion analysis method provides a reliable and accurate determination of the elemental composition, which, when used in conjunction with other spectroscopic techniques like HRMS and NMR, offers a comprehensive characterization of the molecule. This integrated analytical approach ensures the identity, purity, and quality of the compound, which is paramount for regulatory acceptance and the advancement of the drug development process.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]

  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1) - Jordi Labs. [Link]

  • A Look at Elemental Analysis for Organic Compounds - AZoM. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA. [Link]

  • Quality Guidelines - ICH. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Elemental analysis - Wikipedia. [Link]

  • What Is an Elemental Analyzer & How Does It Work? - AXT. [Link]

  • Validating performance of an Agilent ICP‑MS for USP <232>/<233> & ICH Q3D/Q2(R1). [Link]

  • Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols - Asian Journal of Chemistry. [Link]

  • Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233> | Spectroscopy Online. [Link]

  • Method Validation for Quantitative Heavy Metals Testing - USP Proposed <232> and <233> in an Injectable Drug Substan - SGS. [Link]

  • The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry - Velp. [Link]

  • How Does an Elemental Analyzer Work? - AZoM. [Link]

  • Elemental Impurity Analysis | Pharmaceutical Technology. [Link]

  • Elemental analysis: operation & applications - Elementar. [Link]

  • Chapter 6 Elemental Analysis and Biological Characterization - ResearchGate. [Link]

  • (PDF) Synthesis, Characterization and Biological Screening of Various S-substituted Derivatives of 5-(3-Nitrophenyl)-1,3,4-Oxadiazole-2-thiol - ResearchGate. [Link]

  • 5-(3,5-Dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives, their precursors, and analogues: Synthesis and evaluation of novel highly potent antitubercular agent | PLOS One. [Link]

  • Elemental Analysis - Organic & Inorganic Compounds | ELTRA. [Link]

  • Development and Validation of Analytical Method for Simultaneous Quantitative Determination of Elemental Impurities as per ICH Q - International Journal of Chemical and Pharmaceutical Analysis. [Link]

  • 5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-amine | C8H6N4O3 - PubChem. [Link]

  • Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group - MDPI. [Link]

  • 5-(3,5-Dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives, their precursors, and analogues: Synthesis and evaluation of novel highly potent antitubercular agent - PMC. [Link]

Sources

Comparative

A Comparative Guide to the UV-Vis Absorption Spectra of 5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-amine and Its Analogs

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the ultraviolet-visible (UV-Vis) absorption characteristics of 5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-amine, a hete...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the ultraviolet-visible (UV-Vis) absorption characteristics of 5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-amine, a heterocyclic compound of interest in medicinal chemistry. By comparing its spectral properties with those of structurally related 5-aryl-1,3,4-oxadiazol-2-amines, we aim to elucidate the influence of substituent effects on the electronic transitions within this scaffold. This document serves as a practical reference for the characterization and analysis of this important class of molecules.

The Significance of UV-Vis Spectroscopy in Characterizing 1,3,4-Oxadiazoles

UV-Vis spectroscopy is a fundamental and accessible technique for characterizing organic molecules, particularly those containing chromophores and conjugated π-electron systems. For 1,3,4-oxadiazole derivatives, the aromatic nature of the oxadiazole ring, coupled with the substituted phenyl ring, gives rise to characteristic electronic transitions that are readily observable in the UV-Vis spectrum. The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are highly sensitive to the electronic nature of the substituents on the phenyl ring, as well as the solvent environment. This sensitivity, known as solvatochromism, provides valuable insights into the electronic structure and polarity of the molecule.

Comparative UV-Vis Absorption Data

CompoundSubstituent (R)Solventλmax (nm)Reference
5-Phenyl-1,3,4-oxadiazol-2-amine-H-Not explicitly found[1]
5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-amine-NO₂ (para)-Not explicitly found[2]
5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-amine-Cl (para)-Not explicitly found[3]
5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine-CH₃ (para)-Not explicitly found[4]
5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine-OCH₃ (para)-Not explicitly found[5]
5-[4-(Benzyloxy)phenyl]-1,3,4-oxadiazol-2-amine-OCH₂Ph (para)Chloroform340[6]

Note: Explicit λmax values for several key compounds, including the target molecule, are not consistently reported in publicly available literature. The provided data for the benzyloxy-substituted analog offers a point of comparison. The lack of readily available data for the target compound highlights a gap in the current literature.

Interpreting the Spectral Data: The Role of Substituents

The position of the UV-Vis absorption maximum is dictated by the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Substituents on the phenyl ring can significantly alter this energy gap:

  • Electron-donating groups (EDGs) , such as methoxy (-OCH₃) and methyl (-CH₃), increase the electron density of the aromatic system. This generally raises the energy of the HOMO, leading to a smaller HOMO-LUMO gap and a bathochromic (red) shift to longer wavelengths.

  • Electron-withdrawing groups (EWGs) , such as the nitro group (-NO₂), decrease the electron density of the aromatic system. This typically lowers the energy of the LUMO, resulting in a smaller HOMO-LUMO gap and a bathochromic shift. The presence of the nitro group in the target compound, 5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-amine, is expected to cause a significant red shift compared to the unsubstituted phenyl analog.

  • Halogens , such as chlorine (-Cl), can exhibit a dual effect. While they are inductively electron-withdrawing, they can also donate electron density through resonance. The net effect on the absorption spectrum can be more complex.

Experimental Protocol for UV-Vis Spectroscopic Analysis

To ensure accurate and reproducible UV-Vis absorption data, a standardized experimental protocol is crucial.

G cluster_prep Sample Preparation cluster_measurement Spectrophotometer Measurement cluster_analysis Data Analysis prep1 Weigh Compound prep3 Prepare Stock Solution (e.g., 1 mg/mL) prep1->prep3 prep2 Select Solvent prep2->prep3 prep4 Prepare Working Solutions (Serial Dilutions) prep3->prep4 meas4 Measure Absorbance of Working Solutions prep4->meas4 meas1 Turn on Spectrophotometer (Allow to warm up) meas2 Set Wavelength Range (e.g., 200-600 nm) meas1->meas2 meas3 Blank with Solvent meas2->meas3 meas3->meas4 ana1 Plot Absorbance vs. Wavelength meas4->ana1 ana3 Verify Beer-Lambert Law (Plot Absorbance vs. Concentration) meas4->ana3 ana2 Identify λmax ana1->ana2

Caption: Workflow for obtaining UV-Vis absorption spectra.

Step-by-Step Methodology:

  • Solvent Selection: Choose a solvent that dissolves the compound and is transparent in the wavelength range of interest. Common solvents include ethanol, methanol, acetonitrile, and chloroform. It is advisable to test multiple solvents to investigate solvatochromic effects.

  • Sample Preparation:

    • Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL).

    • From the stock solution, prepare a series of dilutions to determine a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0).

  • Instrument Setup:

    • Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 15-20 minutes for stable readings.

    • Set the desired wavelength range for scanning (e.g., 200-600 nm).

  • Measurement:

    • Fill a clean quartz cuvette with the pure solvent to be used for the sample solutions. This will serve as the blank.

    • Place the blank cuvette in the spectrophotometer and record a baseline spectrum.

    • Rinse the cuvette with the sample solution before filling it.

    • Measure the absorbance of each of the diluted sample solutions.

  • Data Analysis:

    • The wavelength at which the maximum absorbance is observed is the λmax.

    • To ensure the data follows the Beer-Lambert law, plot a calibration curve of absorbance versus concentration. The plot should be linear.

Alternative and Complementary Analytical Techniques

While UV-Vis spectroscopy is a powerful tool, a comprehensive characterization of 5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-amine and its analogs should be supported by other analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons.

  • Infrared (IR) Spectroscopy: Identifies the presence of specific functional groups within the molecule, such as N-H, C=N, C-O-C, and the nitro group (NO₂).

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure.

  • X-ray Crystallography: Provides the definitive three-dimensional structure of the molecule in the solid state, confirming bond lengths and angles. For instance, the crystal structure of 5-phenyl-1,3,4-oxadiazol-2-amine reveals the planarity of the oxadiazole ring and the inclination of the phenyl ring[1].

G cluster_techniques Characterization Techniques Compound 5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-amine UVVis UV-Vis Spectroscopy (Electronic Transitions, λmax) Compound->UVVis NMR NMR Spectroscopy (¹H, ¹³C - Structure) Compound->NMR IR IR Spectroscopy (Functional Groups) Compound->IR MS Mass Spectrometry (Molecular Weight) Compound->MS XRay X-ray Crystallography (3D Structure) Compound->XRay

Caption: Complementary analytical techniques for characterization.

Conclusion

The UV-Vis absorption spectrum of 5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-amine is a key characteristic for its identification and for understanding its electronic properties. The presence of the nitro group is expected to significantly influence its absorption maximum compared to other substituted analogs. This guide provides a framework for the comparative analysis of these compounds, a detailed experimental protocol for obtaining reliable spectral data, and an overview of complementary analytical techniques. Further research to determine and report the explicit λmax values for 5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-amine in various solvents would be a valuable contribution to the scientific literature.

References

  • Baghdad Science Journal. (Year not specified). SYNTHESIS,ANTIBACTERIAL ACTIVITY OF 2-AMINO 5-PHENYL -1,3,4- OXADIAZOLE DERIVATIVES. Link

  • Sıdır, İ., L. Jorge, A. J., L. L., S., & Fausto, R. (2022). Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. MDPI. Link

  • Tomma, J. H., & Al-Daffay, R. K. (2019). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. National Institutes of Health. Link

  • Li, J.-T., & Chen, G.-F. (2012). 5-Phenyl-1,3,4-oxadiazol-2-amine. National Institutes of Health. Link

  • ResearchGate. (2012). Spectral and Biological investigation of 5-Phenyl-1,3,4-oxadiazole-2-thiol. Link

  • ResearchGate. (n.d.). UV–Vis spectra of Ox13(a-e) in chloroform a and NMP b solutions. Link

  • PubChem. (n.d.). 5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-amine. Link

  • Journal of Chemical Reviews. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Link

  • SpringerLink. (2023). A simple approach to determine pure component UV/Vis spectra of photochromic compounds by combining NMR and UV/Vis spectroscopy. Link

  • PubChemLite. (n.d.). 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine. Link

  • MDPI. (2021). Solvent effects on the UV-visible absorption spectra of some new 3-methyl-5-(Phenylamino)-4-((4-phenylazo-phenyl)azo)-2-substituted thiophene dyes. Link

  • PubChem. (n.d.). 5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-amine. Link

  • National Institutes of Health. (2012). 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine. Link

  • ResearchGate. (2016). 5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine. Link

  • SciELO South Africa. (2017). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one. Link

  • SpectraBase. (n.d.). 5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-amine. Link

  • ResearchGate. (2018). Method Development and Stress Degradation Profile of 5-Benzyl-1,3,4-Oxadiazole-2-Thiol Studied by UV Spectroscopy. Link

  • National Institutes of Health. (2023). (1-(4-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl)-1H-1,2,3-triazol-4-yl)-methylenyls α,ω-Bisfunctionalized 3- and 4-PEG: Synthesis and Photophysical Studies. Link

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of 5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-amine

Core Principles of Disposal: Hazard Assessment 5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound containing both a nitroaromatic group and an amine functional group. This structure necessitates a cauti...

Author: BenchChem Technical Support Team. Date: February 2026

Core Principles of Disposal: Hazard Assessment

5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound containing both a nitroaromatic group and an amine functional group. This structure necessitates a cautious approach to its handling and disposal. The primary hazards are derived from its GHS (Globally Harmonized System) classification.[2]

GHS Hazard Classification for 5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-amine [2]

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity3H335: May cause respiratory irritation

The nitroaromatic moiety is of particular concern. Compounds in this class can be energetically unstable and may decompose exothermically, especially at elevated temperatures or in the presence of contaminants.[3] Thermal decomposition can release toxic nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[4] Therefore, the disposal strategy must prioritize the prevention of uncontrolled thermal events and the release of hazardous combustion byproducts.

Essential Personal Protective Equipment (PPE)

Given the identified hazards, the following PPE is mandatory when handling 5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-amine in any form, including during disposal procedures.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles causing serious eye irritation.[5]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).Prevents skin contact that can cause irritation.[4]
Body Protection A standard laboratory coat.Protects against incidental skin contact.
Respiratory Use only in a well-ventilated area or a certified chemical fume hood.Prevents inhalation of dust or aerosols that may cause respiratory irritation.[6]

Spill and Accidental Release Protocol

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

Step-by-Step Spill Cleanup Procedure:

  • Evacuate & Secure: Immediately alert personnel in the vicinity and evacuate the immediate area. Restrict access to the spill site.[7]

  • Ventilate: Ensure the area is well-ventilated. If the spill is not in a fume hood, increase airflow to the room if it is safe to do so.[8]

  • Containment: Use an inert, non-combustible absorbent material such as vermiculite, sand, or earth to cover and contain the spill. Do not use combustible materials like sawdust. [1]

  • Collection: Carefully sweep or scoop the absorbed material into a suitable, sealable, and clearly labeled container for hazardous waste. Use non-sparking tools if the material is a dry powder.

  • Decontamination: Clean the spill area thoroughly. Wipe the surface with a suitable solvent (such as acetone or ethanol, if compatible with the surface), followed by a wash with soap and water.

  • Waste Collection: All cleaning materials, including contaminated absorbents, wipes, and disposable PPE, must be collected and placed in the designated hazardous waste container for this chemical.

Comprehensive Disposal Protocol

Disposal of 5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-amine must be managed through a structured hazardous waste stream. Under no circumstances should this chemical be disposed of down the drain or in general solid waste.

Step 1: Waste Characterization & Segregation
  • Waste Characterization: This compound is classified as hazardous chemical waste due to its irritant and toxic properties.[2] It must be managed according to institutional and regulatory guidelines for chemical waste.[9]

  • Segregation: Proper segregation is critical to prevent dangerous reactions. Store waste containers of this compound separately from:

    • Strong oxidizing agents

    • Strong acids

    • Strong bases

    • Reducing agents

    • Incompatible solvents

Step 2: Containerization & Labeling
  • Select an Appropriate Container: Use a container that is in good condition and compatible with the chemical. For solid waste, a sealable plastic pail or drum is appropriate. For liquid waste solutions, use a container designed for liquids, ensuring it is properly sealed to prevent leaks.[9]

  • Labeling: The container must be labeled clearly from the moment the first drop of waste is added. The label must include:

    • The words "HAZARDOUS WASTE" [9]

    • The full chemical name: "5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-amine"

    • The approximate percentage of each component if it is a mixed waste stream.

    • The date of accumulation.

    • The associated hazards (e.g., "Toxic," "Irritant").

Step 3: Recommended Disposal Method

The recommended and most environmentally sound method for the final disposal of 5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-amine is incineration at a licensed hazardous waste treatment, storage, and disposal facility (TSDF).

  • Rationale for Incineration: High-temperature incineration with appropriate flue gas scrubbing is necessary to ensure the complete destruction of the molecule and to prevent the formation and release of toxic nitrogen oxides (NOx).[4] The energetic nature of nitroaromatic compounds makes other disposal methods, such as landfilling, unsuitable.[3]

  • Arranging for Disposal: Contact your institution's EHS department to schedule a pickup. You will need to provide them with a completed hazardous material pickup request form.[9] Do not attempt to transport the waste yourself.

Post-Disposal Decontamination

Thorough decontamination of all equipment and surfaces is the final step in ensuring a safe work environment.

Equipment Decontamination Procedure:

  • Initial Removal: Physically remove any remaining solid residue from glassware or equipment.

  • Detergent Wash: Wash the equipment thoroughly with a laboratory-grade detergent (e.g., Luminox®) and hot water, using a brush to scrub all surfaces.[10]

  • Solvent Rinse (Optional): If residue persists, rinse with a suitable organic solvent in which the compound is soluble. Collect this solvent rinse as hazardous waste.

  • Water Rinse: Rinse the equipment thoroughly with tap water, followed by a final rinse with deionized water.[10]

  • Drying: Allow the equipment to air dry completely before storage or reuse.

All disposable materials used during decontamination must be disposed of as hazardous waste.

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of 5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-amine.

G start Start: Generation of 5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-amine Waste characterize Characterize Waste: Hazardous Chemical Waste (Toxic, Irritant) start->characterize spill_check Is this a spill? characterize->spill_check spill_protocol Execute Spill Protocol (Evacuate, Contain, Collect) spill_check->spill_protocol Yes containerize Select Compatible Container (Sealed, Good Condition) spill_check->containerize No spill_protocol->containerize label Label Container: 'HAZARDOUS WASTE' + Full Chemical Name containerize->label segregate Segregate from Incompatibles (Oxidizers, Acids, Bases) label->segregate store Store in Designated Satellite Accumulation Area (SAA) segregate->store request_pickup Submit Hazardous Material Pickup Request to EHS store->request_pickup end End: Waste Transferred to Licensed Disposal Facility request_pickup->end

Caption: Disposal workflow for 5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-amine.

References

  • Defense Technical Information Center. (1986).
  • OAKTrust. (n.d.).
  • ACS Publications. (n.d.). Mechanism of Thermal Unimolecular Decomposition of TNT (2,4,6-Trinitrotoluene): A DFT Study.
  • Defense Technical Information Center. (1993).
  • BenchChem. (2025). Safe Disposal of 2-Methyl-5-(pyridin-4-yl)
  • Royal Society of Chemistry. (2024).
  • PubChem. (n.d.). 5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-amine.
  • Carl ROTH. (n.d.).
  • Sigma-Aldrich. (n.d.). N-{[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopropanamine.
  • Loba Chemie. (n.d.). 2-NITROPHENOL EXTRA PURE.
  • BenchChem. (n.d.). Navigating the Risks: A Technical Guide to the Safe Handling of 2-Allyl-4-nitrophenol.
  • Sigma-Aldrich. (2025).
  • PMC. (2021).
  • MilliporeSigma. (2021).
  • U.S. Environmental Protection Agency. (2019).
  • PLOS One. (2025). 5-(3,5-Dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives, their precursors, and analogues: Synthesis and evaluation of novel highly potent antitubercular agent.
  • Apollo Scientific. (n.d.). 5-Methyl-1,3,4-oxadiazol-2-ylamine.
  • Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals.
  • TCI Chemicals. (2025).

Sources

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: 5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-amine

[1] CAS Number: 7659-02-1 Molecular Formula: C₈H₆N₄O₃ Hazard Class: Nitro-Aromatic / Heterocyclic Amine[1][2] Executive Safety Summary Status: WARNING — Harmful / Irritant As a Senior Application Scientist, I advise trea...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

CAS Number: 7659-02-1 Molecular Formula: C₈H₆N₄O₃ Hazard Class: Nitro-Aromatic / Heterocyclic Amine[1][2]

Executive Safety Summary

Status: WARNINGHarmful / Irritant

As a Senior Application Scientist, I advise treating 5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-amine not just by its minimum GHS labeling, but by its structural pharmacophore. This compound combines a nitro group (


) with a primary amine  (

) attached to a heterocyclic oxadiazole ring.[1]

Why this matters:

  • Nitro-Aromatic Risk: Nitro compounds can be absorbed through the skin and may undergo metabolic reduction to hydroxylamines, posing a risk of methemoglobinemia (interference with blood oxygen transport) upon significant exposure.[1]

  • Inhalation Hazard: As a likely crystalline solid, static charge can aerosolize fine particulates during weighing, leading to severe respiratory tract irritation (STOT SE 3).

  • Unknown Chronic Toxicity: Research chemicals in this class should be treated as potential mutagens until proven otherwise.[1]

PPE Matrix: The Defense System

Do not rely on single-layer protection.[1] This matrix is designed for redundancy .

Protection ZoneStandard Protocol (Solid Handling)High-Risk Protocol (Solution/Synthesis)Technical Rationale
Hand Protection Double Nitrile Gloves (Min thickness: 5 mil outer / 4 mil inner)Silver Shield / Laminate (if dissolved in DMSO/DMF)Nitro-aromatics can permeate thin nitrile.[1] Double gloving provides a "breakthrough buffer" and allows outer glove removal upon contamination without exposing skin.[1]
Respiratory Fume Hood (Face velocity: 100 fpm)N95/P100 Respirator + Fume HoodThe primary amine group is a respiratory irritant. Engineering controls (hood) are primary; respirators are backup for spill cleanup.[1]
Eye/Face Chemical Safety Goggles (Indirect Vent)Face Shield + GogglesStandard safety glasses are insufficient against airborne dust or splashes of organic solutions which can rapidly absorb through the eye mucosa.
Body Lab Coat (Cotton/Poly blend, buttoned)Tyvek Sleeves or ApronPrevents accumulation of dust on street clothes. Synthetic fibers in street clothes can enhance static attraction of the powder.

Operational Protocols: The "Zero-Exposure" Workflow[1]

Phase A: Weighing & Transfer (Highest Risk Step)

The majority of lab exposures occur during the transfer of dry powders due to static aerosolization.

  • Engineering Setup:

    • Place the analytical balance inside a chemically certified fume hood or a powder containment enclosure.[1]

    • Anti-Static Measure: Use an ionizing bar or wipe the spatula/weigh boat with an anti-static cloth before touching the compound.

  • Technique:

    • Do not pour from the bottle. Use a micro-spatula to transfer small amounts.[1]

    • Keep the receiving vessel (vial/flask) closed or covered with foil immediately after addition.[1]

    • Decontamination: Wipe the balance area with a wet paper towel (solvent-dampened) immediately after use to capture invisible dust.[1]

Phase B: Solubilization

Solvents like DMSO or Methanol facilitate skin absorption of the solute.

  • Solvent Choice: If using DMSO (Dimethyl sulfoxide), be aware it acts as a "carrier," dragging the nitro-amine through intact skin and nitrile gloves.

  • Handling:

    • If using DMSO/DMF, wear Silver Shield (laminate) gloves or change outer nitrile gloves immediately upon any splash.

    • Perform all solubilization in the hood.[1]

    • Vortex/sonicate only in closed vessels.[1]

Phase C: Waste Disposal

Nitrogen-rich heterocycles require specific disposal paths.[1]

  • Solid Waste: Segregate into "Hazardous Solid Waste."[1] Label clearly with "Toxic/Irritant - Nitro Compound."[1]

  • Liquid Waste: Dispose in "Organic Solvents - Halogen Free" (unless halogenated solvents were used).[1]

  • Destruction: Incineration is the required method for final destruction to prevent environmental leaching of the nitro-aromatic core.[1]

Emergency Response Logic

  • Skin Contact:

    • Immediate: Wash with soap and copious water for 15 minutes.[1] Do not use ethanol or organic solvents to wash skin; this increases absorption speed.[1]

    • Observation: Monitor for bluing of lips/fingernails (cyanosis), a sign of methemoglobinemia.

  • Eye Contact:

    • Flush for 15 minutes using an eyewash station.[1] Hold eyelids open. Seek medical attention immediately (ophthalmology consult recommended for amine burns).[1]

  • Spill Cleanup (Solid):

    • Do not dry sweep. [1]

    • Cover spill with wet paper towels (water/detergent) to dampen dust.[1]

    • Scoop up damp material and place in a sealed waste container.[1][3]

Workflow Visualization

The following diagram outlines the decision logic for handling this compound, emphasizing the "Stop/Go" safety checks.

SafetyWorkflow Start Start: Handling 5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-amine RiskCheck Risk Assessment: Is Fume Hood Operational? Start->RiskCheck RiskCheck->Start No (STOP) PPE_Donning Don PPE: 1. Goggles 2. Lab Coat 3. Double Nitrile Gloves RiskCheck->PPE_Donning Yes Handling_Solid Solid Handling: Use Anti-static Spatula Minimize Dust PPE_Donning->Handling_Solid Solubilization Solubilization: Is Solvent DMSO/DMF? Handling_Solid->Solubilization Glove_Change ACTION: Upgrade to Laminate/Silver Shield Gloves Solubilization->Glove_Change Yes Standard_Solvent Proceed with Standard PPE Solubilization->Standard_Solvent No Cleanup Decontamination: Wet wipe surfaces Seal waste Glove_Change->Cleanup Standard_Solvent->Cleanup Disposal Disposal: Incineration Stream Cleanup->Disposal

Figure 1: Decision logic for safe handling, emphasizing the critical control point for high-penetration solvents.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 676499, 5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-amine. Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[1][4] Retrieved from [Link][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Nitro-aromatic compounds classification. Retrieved from [Link][1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-amine
Reactant of Route 2
Reactant of Route 2
5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-amine
© Copyright 2026 BenchChem. All Rights Reserved.